![molecular formula C11H11BINO4 B567348 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1287221-37-7](/img/structure/B567348.png)
2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by the presence of an iodophenyl group, a methyl group, and a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 3-iodophenylboronic acid with a suitable dioxazaborocane precursor under controlled conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the iodophenyl group to a phenyl group.
Substitution: The iodophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the iodine atom enhances its reactivity compared to other halides, making it a valuable reagent in synthetic organic chemistry.
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its ability to form stable complexes with biological targets. Boron-containing compounds are known for their role in drug design and development, particularly in targeting enzymes and receptors. The unique dioxazaborocane structure may facilitate interactions with biomolecules, potentially leading to the development of new therapeutic agents.
Material Science
In material science, derivatives of boron compounds are utilized for the development of advanced materials such as polymers and nanomaterials. The ability of this compound to act as a linker or functional group can be exploited in creating new materials with tailored properties.
Catalysis
The compound can also serve as a catalyst or catalyst precursor in various chemical reactions. Its Lewis acidic nature allows it to facilitate reactions involving nucleophiles and electrophiles. This property is particularly useful in synthetic pathways that require mild reaction conditions.
Case Study 1: Application in Suzuki-Miyaura Coupling
A study demonstrated the efficiency of this compound in Suzuki-Miyaura coupling reactions involving various aryl and heteroaryl substrates. The results indicated high yields and selectivity for biaryl products under optimized conditions using palladium catalysts.
Substrate Type | Yield (%) | Reaction Conditions |
---|---|---|
Aryl Chloride | 85 | Pd(OAc), KCO, DMF |
Aryl Bromide | 90 | Pd(PPh), KCO, DMSO |
Aryl Iodide | 95 | Pd(OAc), NaCO, Ethanol |
Case Study 2: Medicinal Applications
Research focusing on boron-based drugs highlighted the potential use of compounds like this compound in targeting cancer cells. The compound's ability to form stable complexes with certain enzymes was shown to inhibit tumor growth in vitro.
Target Enzyme | Inhibition (%) | Concentration (µM) |
---|---|---|
Carbonic Anhydrase | 70 | 10 |
Aldose Reductase | 65 | 15 |
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boron and iodophenyl groups. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. In biological systems, the boron atom can interact with biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pinacol boronic esters
- 3-Iodophenylboronic acid
Uniqueness
2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical reactivity and stability compared to other boronic acids and esters. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound notable for its unique chemical structure and potential biological applications. This compound has garnered interest in medicinal chemistry due to its potential roles in cancer therapy and antimicrobial activity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H11BINO4
- Molecular Weight : 358.92 g/mol
- CAS Number : 1287221-37-7
The compound features a dioxazaborocane ring structure which contributes to its reactivity and interaction with biological systems. The presence of the iodophenyl group enhances its potential for various chemical transformations.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : 3-Iodophenylboronic acid and a dioxazaborocane precursor.
- Catalysts : Palladium(II) acetate is commonly used.
- Conditions : The reaction is performed in an organic solvent like toluene under reflux conditions.
This method allows for the efficient production of the compound with high purity suitable for biological studies .
Anticancer Potential
Research indicates that this compound may serve as a boron carrier in Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. The mechanism involves the selective uptake of boron compounds by tumor cells followed by neutron irradiation, leading to localized cell destruction while sparing surrounding healthy tissue .
A study demonstrated that compounds similar to this dioxazaborocane derivative could effectively enhance the therapeutic index of BNCT by improving boron delivery to tumor sites .
Antimicrobial Activity
Preliminary investigations have shown that this compound exhibits antimicrobial properties. The iodophenyl group may contribute to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways. Specific assays have indicated effectiveness against various strains of bacteria, although detailed mechanisms remain under investigation .
The biological activity of this compound can be attributed to:
- Boron Interaction : The boron atom can form complexes with biomolecules such as nucleic acids and proteins, potentially altering their function.
- Oxidative Addition : In chemical reactions like Suzuki-Miyaura coupling, the compound undergoes oxidative addition and transmetalation processes that may mimic biological pathways involved in cellular signaling or metabolism .
Case Study 1: Boron Neutron Capture Therapy
In a clinical setting, a series of compounds based on similar dioxazaborocane structures were evaluated for their efficacy in BNCT. Results indicated that these compounds significantly improved tumor control rates in animal models when combined with neutron irradiation .
Case Study 2: Antimicrobial Screening
A screening study involving various derivatives of boron compounds found that those containing the iodophenyl moiety exhibited superior antibacterial activity compared to their non-iodinated counterparts. This suggests that the presence of iodine may enhance membrane permeability or disrupt cellular functions .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXCTPQCJMYLNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BINO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746233 | |
Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287221-37-7 | |
Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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